molecular formula C12H18Cl2N4 B6350741 [3-(1H-Imidazol-1-yl)propyl](4-pyridinylmethyl)amine dihydrochloride CAS No. 1426142-86-0

[3-(1H-Imidazol-1-yl)propyl](4-pyridinylmethyl)amine dihydrochloride

Cat. No.: B6350741
CAS No.: 1426142-86-0
M. Wt: 289.20 g/mol
InChI Key: CKWNEVMACHGTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazol-1-yl)propylamine dihydrochloride is a chemical compound with the molecular formula C12H16N4·2HCl. It is a solid substance used in various scientific research applications due to its unique chemical structure, which includes both imidazole and pyridine rings. This compound is known for its potential biological activities and is often utilized in the study of biochemical processes and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-yl)propylamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 4-pyridinecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of 3-(1H-Imidazol-1-yl)propylamine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole and pyridine rings.

    Reduction: Reduced forms of the compound, often with hydrogenated rings.

    Substitution: Substituted derivatives with different functional groups attached to the imidazole or pyridine rings.

Scientific Research Applications

3-(1H-Imidazol-1-yl)propylamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propylamine
  • 3-(1H-Imidazol-1-yl)propylamine monohydrochloride
  • 3-(1H-Imidazol-1-yl)propylamine trihydrochloride

Uniqueness

The dihydrochloride form of 3-(1H-Imidazol-1-yl)propylamine is unique due to its enhanced solubility and stability compared to its mono- and trihydrochloride counterparts. This makes it particularly useful in various research applications where these properties are essential.

Properties

IUPAC Name

3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12;;/h2-3,5-7,9,11,14H,1,4,8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWNEVMACHGTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNCCCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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